molecular formula C13H18O2 B14327426 4-Cyclopentyl-1,2-dimethoxybenzene CAS No. 105775-08-4

4-Cyclopentyl-1,2-dimethoxybenzene

Cat. No.: B14327426
CAS No.: 105775-08-4
M. Wt: 206.28 g/mol
InChI Key: LYXCMEWLOXINPU-UHFFFAOYSA-N
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Description

4-Cyclopentyl-1,2-dimethoxybenzene is an organic compound with the molecular formula C13H18O2. It is characterized by a benzene ring substituted with two methoxy groups at the 1 and 2 positions and a cyclopentyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-1,2-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where 1,2-dimethoxybenzene reacts with cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentyl-1,2-dimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Various electrophiles in the presence of Lewis acids like AlCl3 or FeCl3.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Introduction of alkyl or acyl groups onto the benzene ring.

Scientific Research Applications

4-Cyclopentyl-1,2-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Cyclopentyl-1,2-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit carbonic anhydrase isoenzymes by binding to the active site and interfering with the enzyme’s catalytic activity . This inhibition can affect various physiological processes, including pH regulation and ion transport.

Comparison with Similar Compounds

Uniqueness: 4-Cyclopentyl-1,2-dimethoxybenzene is unique due to the combination of the cyclopentyl group and two methoxy groups, which influence its chemical reactivity and potential applications. The steric hindrance provided by the cyclopentyl group can affect the compound’s interactions with other molecules, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

105775-08-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-cyclopentyl-1,2-dimethoxybenzene

InChI

InChI=1S/C13H18O2/c1-14-12-8-7-11(9-13(12)15-2)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3

InChI Key

LYXCMEWLOXINPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCC2)OC

Origin of Product

United States

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